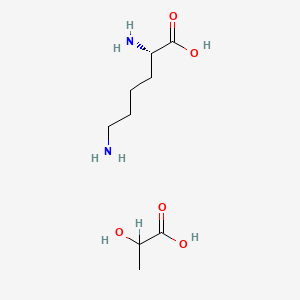
Lysine DL-lactate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lysine DL-lactate is a bioactive chemical.
Aplicaciones Científicas De Investigación
2.1. Protein Modifications
Lysine lactylation is a newly identified post-translational modification that occurs on lysine residues of proteins. This modification has significant implications for cellular metabolism and gene expression:
- Regulatory Role : Lysine lactylation influences protein structure, stability, and interactions, particularly in immune regulation and cancer metabolism. For example, studies have shown that lactylation can modulate the activity of transcription factors such as NF-κB, impacting inflammatory responses .
- Cancer Research : In hepatocellular carcinoma, histone lysine lactylation has been linked to tumorigenesis, suggesting that targeting this modification could be a novel therapeutic approach .
2.2. Metabolic Regulation
Lysine DL-lactate plays a crucial role in metabolic pathways:
- Lactate Production : Research indicates that lysine acetylation can regulate lactate synthesis in Escherichia coli, enhancing glucose conversion efficiency and lactate production . This has implications for biotechnological applications in producing biofuels and bioplastics.
- Immunometabolism : The compound is involved in immunometabolic feedback loops that regulate inflammation. Dysregulation of the glyoxalase II pathway leading to nonenzymatic lysine d-lactylation has been associated with inflammatory disorders .
3.1. Alzheimer’s Disease Research
A study investigated the effects of L-lactate on amyloid precursor protein (APP) lactylation in animal models of Alzheimer’s disease. The results indicated that increased APP lactylation correlated with reduced amyloid plaque formation and improved cognitive function in treated mice . This suggests that lysine lactylation may serve as a potential therapeutic target for neurodegenerative diseases.
3.2. Inflammatory Disorders
In another study, the role of glyoxalase II in regulating lysine d-lactylation was examined in macrophages. The findings revealed that inhibiting glyoxalase II led to increased protein lactylation levels, which attenuated inflammatory signaling pathways . This highlights the potential of this compound as a therapeutic agent in managing inflammation.
Data Tables
Propiedades
Número CAS |
57061-63-9 |
|---|---|
Fórmula molecular |
C9H20N2O5 |
Peso molecular |
236.27 g/mol |
Nombre IUPAC |
(2S)-2,6-diaminohexanoic acid;2-hydroxypropanoic acid |
InChI |
InChI=1S/C6H14N2O2.C3H6O3/c7-4-2-1-3-5(8)6(9)10;1-2(4)3(5)6/h5H,1-4,7-8H2,(H,9,10);2,4H,1H3,(H,5,6)/t5-;/m0./s1 |
Clave InChI |
GBRIDGNTDLIRMN-JEDNCBNOSA-N |
SMILES |
CC(C(=O)O)O.C(CCN)CC(C(=O)O)N |
SMILES isomérico |
CC(C(=O)O)O.C(CCN)C[C@@H](C(=O)O)N |
SMILES canónico |
CC(C(=O)O)O.C(CCN)CC(C(=O)O)N |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Lysine DL-lactate |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















